molecular formula C19H16N2O6 B4576442 3-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

3-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B4576442
M. Wt: 368.3 g/mol
InChI Key: LLKSJRZNAZATOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is a useful research compound. Its molecular formula is C19H16N2O6 and its molecular weight is 368.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.10083623 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adsorption and Environmental Applications

One study discusses the use of chemically modified activated carbon for the adsorption and recovery of cobalt from aqueous media. Organic ligands, including benzoic acid derivatives, were used for surface modification, showing high efficiency in cobalt ion removal. This suggests potential environmental applications for water purification and metal recovery processes (Gunjate et al., 2020).

Luminescent Properties and Material Science

Research on lanthanide coordination compounds using benzoic acid derivatives as ligands has revealed insights into the influence of electron-donating and electron-withdrawing groups on photophysical properties. These studies suggest applications in material science, specifically in the development of luminescent materials with potential uses in sensors and displays (Sivakumar et al., 2010).

Organic Synthesis and Chemical Reactivity

A study on the synthesis of novel derivatives, including efforts to create amino compounds through chemical reactions involving benzoic acid derivatives, highlights the compound's role in synthetic organic chemistry. Such research points to broader applications in developing new pharmaceuticals, agrochemicals, and organic materials (Li Bo-yu, 2003).

Antioxidant and Biological Activity

Studies on natural products derived from fungi and plants, including phenyl ether derivatives similar to the compound of interest, have shown strong antioxidant activities. This indicates potential applications in pharmaceuticals and nutraceuticals, where antioxidant properties are valuable for health applications (Xu et al., 2017).

Biosynthesis of Natural Products

Research covering the biosynthesis of natural products derived from 3-amino-5-hydroxy benzoic acid, a structural element related to the compound of interest, underscores the importance of these pathways in producing biologically active compounds. This area of study is crucial for developing new drugs and understanding natural defense mechanisms in plants (Kang, Shen, & Bai, 2012).

Properties

IUPAC Name

3-[[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-27-8-7-21-17(23)14-6-5-11(10-15(14)18(21)24)16(22)20-13-4-2-3-12(9-13)19(25)26/h2-6,9-10H,7-8H2,1H3,(H,20,22)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKSJRZNAZATOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Reactant of Route 3
3-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.